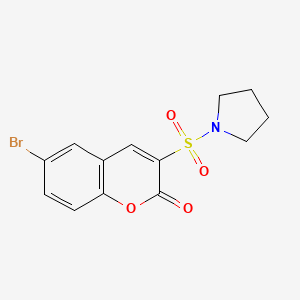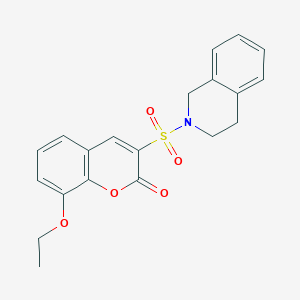
6-bromo-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one (6-Br-3-Pyr-2H-Chr-2-one) is a synthetic compound with a wide range of applications in scientific research. It is an organic sulfone that has been used in a variety of experiments, including drug discovery and development, biochemistry, and pharmacology. 6-Br-3-Pyr-2H-Chr-2-one has also been studied for its potential to act as an anti-inflammatory agent, as well as its ability to modulate the activity of certain enzymes.
Applications De Recherche Scientifique
6-Br-3-Pyr-2H-Chr-2-one has been used in a variety of scientific research applications. It has been used as a tool to study the structure and function of enzymes, as well as to investigate the mechanisms of drug action. 6-Br-3-Pyr-2H-Chr-2-one has also been used to study the effects of various drugs on the human body, and to develop new drugs or drug analogs. In addition, 6-Br-3-Pyr-2H-Chr-2-one has been used in the study of cancer, as well as in the development of new cancer treatments.
Mécanisme D'action
The mechanism of action of 6-Br-3-Pyr-2H-Chr-2-one is not fully understood. However, it is known to interact with certain enzymes, and to modulate the activity of these enzymes. In addition, 6-Br-3-Pyr-2H-Chr-2-one has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may explain its pharmacological effects.
Biochemical and Physiological Effects
6-Br-3-Pyr-2H-Chr-2-one has been studied for its potential to act as an anti-inflammatory agent, as well as its ability to modulate the activity of certain enzymes. It has also been studied for its potential to inhibit the activity of certain enzymes involved in the metabolism of drugs. In addition, 6-Br-3-Pyr-2H-Chr-2-one has been studied for its potential to act as an anti-tumor agent, as well as its ability to modulate the activity of certain enzymes involved in the metabolism of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-Br-3-Pyr-2H-Chr-2-one in laboratory experiments has several advantages. It is relatively easy to synthesize, and is stable in a variety of solvents. In addition, 6-Br-3-Pyr-2H-Chr-2-one is relatively non-toxic and can be used in a variety of experiments without causing any adverse health effects. However, the use of 6-Br-3-Pyr-2H-Chr-2-one in laboratory experiments also has some limitations. It is not very soluble in water, and it is not very stable in acidic or basic conditions.
Orientations Futures
There are a number of potential future directions for the use of 6-Br-3-Pyr-2H-Chr-2-one in scientific research. These include further exploration of its potential to act as an anti-inflammatory agent and to modulate the activity of certain enzymes. In addition, further research into the potential of 6-Br-3-Pyr-2H-Chr-2-one to inhibit the activity of certain enzymes involved in the metabolism of drugs could lead to the development of new drugs or drug analogs. Furthermore, further research into the potential of 6-Br-3-Pyr-2H-Chr-2-one to act as an anti-tumor agent and to modulate the activity of certain enzymes involved in the metabolism of cancer cells could lead to the development of new cancer treatments. Finally, further exploration of the potential of 6-Br-3-Pyr-2H-Chr-2-one to interact with other enzymes and to modulate their activity could lead to new discoveries in the field of biochemistry.
Méthodes De Synthèse
6-Br-3-Pyr-2H-Chr-2-one is synthesized by a two-step process. The first step involves the reaction of pyrrolidine-1-sulfonyl chloride with 6-bromo-2H-chromen-2-one in an aprotic solvent. The second step involves the reaction of the resulting product with sodium bromide in an aqueous solution. The final product is a white crystalline solid that is soluble in water and organic solvents.
Propriétés
IUPAC Name |
6-bromo-3-pyrrolidin-1-ylsulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO4S/c14-10-3-4-11-9(7-10)8-12(13(16)19-11)20(17,18)15-5-1-2-6-15/h3-4,7-8H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLQQJYTXQCBMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{11-tert-butyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}-N-(3,4-dimethylphenyl)propanamide](/img/structure/B6511190.png)
![3-{11-tert-butyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B6511195.png)
![1-(3-{11-tert-butyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}propanoyl)piperidine-4-carboxamide](/img/structure/B6511210.png)
![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide](/img/structure/B6511226.png)
![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide](/img/structure/B6511233.png)
![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide](/img/structure/B6511240.png)
![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]cyclohexanecarboxamide](/img/structure/B6511241.png)
![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide](/img/structure/B6511245.png)
![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide](/img/structure/B6511248.png)
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide](/img/structure/B6511250.png)



